BenchChemオンラインストアへようこそ!

3beta,12beta,14-Trihydroxy-5beta-card-20(22)-enolide, monodigitoxoside

Cardiotonic activity Inotropic potency Cardiac glycoside structure-activity

3beta,12beta,14-Trihydroxy-5beta-card-20(22)-enolide, monodigitoxoside (Digoxigenin monodigitoxoside, DG1, Digoxin EP Impurity D) is a cardenolide glycoside composed of the aglycone digoxigenin bearing a single digitoxosyl residue at the C-3 position. It is a naturally occurring metabolite of digoxin (DG3), formed by sequential cleavage of the terminal digitoxose sugars.

Molecular Formula C29H44O8
Molecular Weight 520.7 g/mol
CAS No. 28553-21-1
Cat. No. B13385290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3beta,12beta,14-Trihydroxy-5beta-card-20(22)-enolide, monodigitoxoside
CAS28553-21-1
Molecular FormulaC29H44O8
Molecular Weight520.7 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)O
InChIInChI=1S/C29H44O8/c1-15-26(33)22(30)13-25(36-15)37-18-6-8-27(2)17(11-18)4-5-20-21(27)12-23(31)28(3)19(7-9-29(20,28)34)16-10-24(32)35-14-16/h10,15,17-23,25-26,30-31,33-34H,4-9,11-14H2,1-3H3
InChIKeyJFSXBMIFXZFKHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Digoxigenin Monodigitoxoside (CAS 28553-21-1 / 5352-63-6) – Compound Class, Identity, and Core Characteristics for Research Procurement


3beta,12beta,14-Trihydroxy-5beta-card-20(22)-enolide, monodigitoxoside (Digoxigenin monodigitoxoside, DG1, Digoxin EP Impurity D) is a cardenolide glycoside composed of the aglycone digoxigenin bearing a single digitoxosyl residue at the C-3 position [1]. It is a naturally occurring metabolite of digoxin (DG3), formed by sequential cleavage of the terminal digitoxose sugars [2]. The compound is a potent inhibitor of Na+/K+-ATPase and is formally classified as a steroid saponin, a cardenolide glycoside, and a digitoxoside [1]. Its molecular formula is C29H44O8 with a monoisotopic mass of 520.30362 Da [1].

Why Digoxigenin Monodigitoxoside Cannot Be Interchanged with Digoxin, Bis-digitoxoside, or Aglycone Analogs


Cardiac glycosides with differing digitoxose chain lengths exhibit pronounced pharmacodynamic and pharmacokinetic divergence that precludes simple functional substitution. The monodigitoxoside produces the greatest positive inotropic response among the digoxin cleavage series, yet it is also the most extensively glucuronidated and rapidly cleared metabolite, while the bis-digitoxoside and parent digoxin show negligible phase II metabolism in human liver preparations [1][2]. Furthermore, the monodigitoxoside displays isoform-selective Na+/K+-ATPase binding (Kd 31.8 nM for α3β1 vs. 65 nM for α1β1) and higher plasma protein binding (27%) relative to digoxin (22%) and the bis-digitoxoside (23%), meaning that potency, tissue distribution, and clearance cannot be inferred from in-class analogs [3][4]. These quantitative differences mandate explicit compound identity verification in procurement specifications.

Quantitative Differentiation Evidence for Digoxigenin Monodigitoxoside vs. Closest Analogs


Positive Inotropic Response in Isolated Perfused Guinea-Pig Heart: Monodigitoxoside vs. Digoxin, Bis-digitoxoside, and Digoxigenin

In a direct head-to-head comparison using radio-labeled compounds perfused through isolated guinea-pig hearts at 10⁻⁷ M, the monodigitoxoside produced the greatest positive inotropic response of all compounds tested, exceeding digoxin by approximately 30% (60% vs. 46% increase in inotropy) [1][2]. The rank order was: monodigitoxoside > digoxigenin > digoxin > bis-digitoxoside [1]. The quantitative uptake of each compound was proportional to its inotropic effect, with the monodigitoxoside showing the highest myocardial uptake [1].

Cardiotonic activity Inotropic potency Cardiac glycoside structure-activity

Therapeutic Range in Cat Heart-Lung Preparation: Monodigitoxoside vs. Bis-digitoxoside and Digoxin

In a direct comparative study using spontaneously beating and electrically driven cat heart-lung preparations, the monodigitoxoside displayed the largest therapeutic range, defined as the ratio of the arrhythmogenic concentration to the threshold inotropic concentration [1]. The rank order of cardioactivity on a molar basis was: monodigitoxoside > bis-digitoxoside > digoxin, while the therapeutic range of bis-digitoxoside was similar to that of digoxin [1]. This demonstrates that the monodigitoxoside uniquely combines the highest potency with the widest safety margin.

Therapeutic index Arrhythmogenic threshold Cardiac safety margin

Na+/K+-ATPase Isoform Binding Selectivity: α3β1 Preference Over α1β1 and α2β1

Digoxigenin monodigitoxoside binds with highest affinity to the α3β1 isoform of Na+/K+-ATPase (Kd = 31.8 nM), compared with α1β1 (Kd = 65 nM) and α2β1 (Kd = 35 nM), giving an approximately 2-fold selectivity for α3β1 over α1β1 [1]. Its overall binding affinity relative to [³H]ouabain is 0.829, with an inhibitory potency of 1.07 relative to ouabain in a competitive binding assay using purified lamb Na+/K+-ATPase [1]. While direct side-by-side isoform selectivity data for the bis-digitoxoside under identical conditions are not available in the same study, cardiac glycoside isoform selectivity is known to vary with sugar chain length [2].

Na+/K+-ATPase isoform Receptor binding affinity Cardiac glycoside selectivity

Metabolic Fate in Human Hepatocytes: Extensive Glucuronidation of Monodigitoxoside vs. Negligible Metabolism of Bis-digitoxoside and Digoxin

Using primary human hepatocytes and human liver microsomes, digoxigenin monodigitoxoside (DG1) and digoxigenin (DG0) were extensively converted to polar glucuronide conjugates, whereas digoxin (DG3) and digoxigenin bisdigitoxoside (DG2) were not significantly metabolized in vitro [1]. A wide inter-individual variability in UDP-glucuronyltransferase (UDPGT) activity toward DG1 was demonstrated across human liver microsome donors, with rates ranging from 18 to 87 pmol/min/mg protein and a KM of approximately 4.5 μM [2]. This metabolic dichotomy means that procurement of the monodigitoxoside for in vivo studies requires accounting for rapid hepatic clearance that does not apply to DG2 or DG3.

Hepatic metabolism Glucuronidation In vitro clearance

Plasma Protein Binding: Monodigitoxoside (27%) vs. Digoxin (22%), Dihydrodigoxin (22%), and Bis-digitoxoside (23%)

In a direct comparative equilibrium dialysis study across the digoxin metabolite series, the protein binding of digoxigenin monodigitoxoside (DM) was 27%, which was higher than that of digoxin (D, 22%), dihydrodigoxin (DH, 22%), and digoxigenin bisdigitoxoside (DB, 23%) [1]. Protein binding was concentration-independent and unaltered by the presence of high concentrations of the analogous compounds [1]. The higher bound fraction of DM translates to a lower free (pharmacologically active) fraction, which must be accounted for in pharmacokinetic-pharmacodynamic (PK-PD) modeling relative to the other metabolites.

Protein binding Free fraction Pharmacokinetic modeling

Biliary and Renal Excretion in Rats: Monodigitoxoside Displays Distinct Elimination Profile vs. Bis-digitoxoside and Aglycone

In biliary fistula rats, 65% of the administered monodigitoxoside dose was excreted in bile within 12 h, compared with 58% for the bis-digitoxoside [1]. Critically, the monodigitoxoside underwent extensive epimerization at C-3, with the 3-epigenin representing a major metabolite alongside the unchanged monoglycoside, whereas the bis-digitoxoside was excreted predominantly unchanged [1]. In a separate human pharmacokinetic study, renal excretion of the monodigitoxoside accounted for only 0.36% of the administered β-methyldigoxin dose over 156 h, compared with 1.28% for the bis-digitoxoside and 23.42% for digoxin, underscoring its preferential non-renal clearance [2].

Biliary excretion Renal clearance Enterohepatic circulation

Optimal Research and Industrial Use Cases for Digoxigenin Monodigitoxoside Based on Quantitative Differentiation Evidence


Maximal Inotropic Response Positive Control in Isolated Heart Perfusion Studies

For isolated perfused heart models (Langendorff or working heart), the monodigitoxoside should be selected as the positive control when the experimental objective is to elicit the maximal Na+/K+-ATPase-dependent positive inotropic response, as it produces a 60% increase in contractility—significantly exceeding digoxin (46%) . This makes it the reference standard of choice for defining the upper bound of the inotropic concentration-response curve in cardiac glycoside research .

Substrate for Human UDP-Glucuronosyltransferase Activity Profiling and Drug Metabolism Studies

Because digoxigenin monodigitoxoside is extensively glucuronidated in human liver microsomes (UDPGT activity range 18–87 pmol/min/mg protein; KM ~4.5 μM) while digoxin and the bis-digitoxoside are essentially unmetabolized by this pathway, DG1 serves as a specific probe substrate for assessing inter-individual variability in human UDPGT activity toward cardiac glycosides . It should be procured for in vitro drug metabolism panels where glucuronidation phenotyping of digitalis compounds is required.

Na+/K+-ATPase α3β1 Isoform-Selective Pharmacology Research

With a Kd of 31.8 nM for the α3β1 isoform—approximately 2-fold lower (tighter binding) than for α1β1 (Kd = 65 nM)—the monodigitoxoside is the appropriate tool compound for studies investigating α3-preferential Na+/K+-ATPase inhibition . This is particularly relevant for neuroscience applications, where α3 is the predominant neuronal isoform, and for cardiac research programs seeking to dissect isoform-specific contributions to inotropy versus toxicity.

Reference Standard for Digoxin Impurity Profiling and Pharmaceutical Quality Control

Digoxigenin monodigitoxoside is formally designated as Digoxin EP Impurity D and is supplied as a fully characterized reference standard with traceability against USP or EP pharmacopeial standards . Its distinct HPLC retention time relative to digoxin, digoxigenin, and the bis-digitoxoside makes it essential for analytical method development, method validation (AMV), and stability-indicating assay development for digoxin-containing pharmaceutical products. Procurement with Certificate of Analysis confirming ≥98% purity is required for regulatory-compliant impurity testing.

Quote Request

Request a Quote for 3beta,12beta,14-Trihydroxy-5beta-card-20(22)-enolide, monodigitoxoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.